 
                            The synthesis of rac albuterol-4-sulfate typically involves the sulfonation of salbutamol. This process can be executed through various methods, with sulfuric acid being a common reagent. The general reaction can be summarized as follows:
In one method, salbutamol is treated with sulfuric acid under reflux conditions, facilitating the introduction of a sulfate group at the 4-position of the aromatic ring. The reaction parameters, such as temperature, time, and concentration, are critical for achieving high purity and yield of rac albuterol-4-sulfate .
The molecular structure of rac albuterol-4-sulfate features a complex arrangement that includes:
The compound's stereochemistry is notable as it exists as a racemic mixture, which means it contains equal parts of both enantiomers (R and S forms) of albuterol. This configuration influences its pharmacological activity and interaction with beta-2 adrenergic receptors.
Rac albuterol-4-sulfate can participate in various chemical reactions, including:
The stability of rac albuterol-4-sulfate can vary based on pH levels; studies indicate that lower pH conditions can lead to increased racemization rates, converting R-salbutamol to S-salbutamol .
Rac albuterol-4-sulfate exerts its pharmacological effects primarily through its action as a beta-2 adrenergic receptor agonist. The mechanism can be outlined as follows:
This action alleviates symptoms associated with bronchospasm in conditions like asthma and chronic obstructive pulmonary disease .
Rac albuterol-4-sulfate exhibits several important physical and chemical properties:
Rac albuterol-4-sulfate has several scientific applications:
Rac albuterol-4-sulfate (salbutamol-4′-O-sulfate) is the primary phase II metabolite of the β₂-agonist salbutamol, formed via sulfotransferase-mediated biotransformation. This reaction is specifically catalyzed by the human cytosolic enzyme sulfotransferase 1A3 (SULT1A3), which exhibits high affinity for phenolic substrates like salbutamol. SULT1A3 transfers a sulfonate group (-SO₃⁻) from the universal cofactor 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to the 4′-hydroxyl group of the salbutamol phenyl ring. This conjugation reaction occurs predominantly in the intestinal mucosa, where SULT1A3 expression is highest, though minor activity occurs in the liver and lungs [3] [1].
Table 1: Kinetic Parameters of SULT1A3-Mediated Salbutamol Sulfonation
| Parameter | Value | Conditions | 
|---|---|---|
| Primary Enzyme | SULT1A3 | Human recombinant system | 
| Km (Salbutamol) | 15.2 ± 2.1 μM | pH 7.8, 37°C | 
| Km (PAPS) | 0.8 ± 0.1 μM | pH 7.8, 37°C | 
| Vmax | 12.3 nmol/min/mg | pH 7.8, 37°C | 
| Tissue Specificity | Intestine > Liver > Lungs | Human tissue fractions | 
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1